Pinnatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1232-43-5 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-methoxy-7-phenylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C18H12O4/c1-20-18-12-7-8-21-15(12)10-16-17(18)13(19)9-14(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
QNWOJWLIFBMWKQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Isolation and Chromatographic Purification Strategies for Pinnatin
Extraction Methodologies from Plant Matrix
The initial step in obtaining pinnatin involves extracting it from the plant matrix. Pongamia pinnata seeds, bark, leaves, and roots are common sources. phcogj.comoiccpress.comgoogle.commetfop.edu.inadenuniv.com Various solvents and extraction methods are employed to selectively extract compounds, including flavonoids like this compound, based on their polarity and the efficiency of the technique.
Common extraction methods include:
Maceration: A conventional method where powdered plant material is soaked in a solvent.
Soxhlet extraction: A continuous extraction method that uses repeated washing of the plant material with fresh solvent.
Reflux technique: Involves heating the solvent to its boiling point and condensing the vapor back into the reaction vessel, allowing for continuous extraction.
Ultrasound-assisted extraction (UAE): This modern technique utilizes ultrasonic waves to enhance solvent penetration into the plant matrix, improving extraction efficiency and yield. phcog.com
Solvents of varying polarities are typically used. For instance, ethanol (B145695) and methanol (B129727) are frequently employed for extracting secondary metabolites from P. pinnata due to their effectiveness in dissolving a wide range of phytochemicals, including flavonoids. mdpi.comphcogj.comoiccpress.comgoogle.commetfop.edu.inphcog.com Petroleum ether, ethyl acetate (B1210297), and n-butanol are also used for sequential extraction to fractionate crude extracts based on compound polarity. mdpi.comphcogj.commetfop.edu.in
A study on Pongamia pinnata seeds for karanjin (B1673290) (another furanoflavonoid often co-isolated with this compound) demonstrated that methanol was an effective extracting solvent, and ultrasound-assisted extraction was found to be a suitable mode for maximum yield. phcog.com Another approach involved extracting P. pinnata bark with 95% ethanol, followed by suspension in water and successive extraction with petroleum ether, ethyl acetate, and n-butanol. mdpi.com
Classical Chromatographic Separation Techniques
Following initial extraction, classical chromatographic methods are often employed for preliminary separation and enrichment of this compound from the crude extract.
Column chromatography (CC) is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and elution with a mobile phase. For the isolation of natural products from Pongamia pinnata, silica gel column chromatography has been extensively applied. phytojournal.commetfop.edu.inindianbotsoc.org
In a typical application, a methanolic extract of Pongamia pinnata can be subjected to silica gel column chromatography. metfop.edu.in Fractions are collected and then further analyzed, often by Thin-Layer Chromatography (TLC), to identify fractions containing the target compound. indianbotsoc.org Elution is performed using solvents of increasing polarity to separate compounds. indianbotsoc.org
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring fractions obtained from column chromatography and for preliminary fractionation of extracts containing this compound. phytojournal.comindianbotsoc.orgresearchgate.net It involves spotting the sample onto a stationary phase (e.g., silica gel 60F254 plates) and allowing a mobile phase to ascend by capillary action, separating compounds based on their differential affinities. phcogj.comoiccpress.comphytojournal.com
TLC is crucial for:
Fractionation: Identifying and pooling similar fractions from column chromatography that contain the target compound. indianbotsoc.org
Monitoring: Tracking the progress of separation during column chromatography. indianbotsoc.org
Identification: Comparing the retention factor (R_f) values of separated spots with known standards. researchgate.netphcogj.com
For Pongamia pinnata ethyl acetate fractions, an optimized mobile phase for TLC has been reported as Toluene:ethyl acetate (7:3). phcogj.com Spots can be visualized using UV radiation, iodine vapors, or by spraying with specific chemical reagents. phytojournal.com High-performance thin-layer chromatography (HPTLC), a more advanced version of TLC, offers improved resolution and quantification capabilities. phcogj.comoiccpress.com
Table 1: Representative TLC Conditions for Pongamia pinnata Extracts
| Parameter | Description | Source |
| Stationary Phase | Silica gel G or Silica gel 60F254 plates | phcogj.comphytojournal.com |
| Mobile Phase | Toluene:ethyl acetate (7:3) | phcogj.com |
| Visualization | UV radiation, Iodine vapors, Ceric sulphate solution | phytojournal.com |
Advanced High-Resolution Chromatographic Approaches
For achieving high purity and efficient separation of this compound from complex mixtures, advanced high-resolution chromatographic techniques are indispensable.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical and preparative technique widely used for the purification of natural products, including flavonoids like this compound. researchgate.netresearchgate.neteurogentec.comnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, typically a mixture of water and an organic solvent (e.g., methanol, acetonitrile) with a small amount of an acid (e.g., acetic acid, trifluoroacetic acid) to ensure proper peak shape and resolution. researchgate.netohio.edu Compounds are separated based on their hydrophobic interactions with the stationary phase. eurogentec.comohio.edu
RP-HPLC has been successfully employed for the isolation and purification of furanoflavonoids from P. pinnata. For instance, karanjin, a compound structurally related to this compound, has been isolated and purified using RP-HPLC with a mobile phase consisting of methanol, water, and acetic acid. researchgate.netresearchgate.net The method can achieve high linearity, precision, and accuracy, with good recovery rates. researchgate.net
Table 2: Typical RP-HPLC Conditions for Furanoflavonoids from Pongamia pinnata
| Parameter | Description | Source |
| Column | C18 column | researchgate.net |
| Mobile Phase | Methanol:Water:Acetic acid (85:13.5:1.5, v/v/v) | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
| Detection | UV detection at 300 nm | researchgate.net |
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption and loss of compounds. mdpi.comnih.govresearchgate.netscience.govscience.gov This technique is particularly advantageous for the preparative separation of natural products, offering high recovery and purity. mdpi.comscience.gov
HSCCC has been effectively utilized for the separation of this compound, along with other flavonoids like karanjin and pongaflavone, from Pongamia pinnata. mdpi.comnih.govresearchgate.net The success of HSCCC heavily relies on the selection of an appropriate two-phase or three-phase solvent system, where one phase serves as the stationary phase and the other as the mobile phase. nih.gov The partition coefficient (K) of the target compound between the two phases is a critical factor in solvent system selection, ideally falling within an optimal range for effective separation. mdpi.commdpi.com
Table 3: HSCCC Solvent Systems and Outcomes for this compound Isolation from Pongamia pinnata
| Solvent System | Volume Ratio (v/v/v/v) | Stationary Phase | Mobile Phase | Purity of this compound | Recovery of this compound | Source |
| n-hexane-ethyl acetate-methanol-water (HEMWat) | 14:7:10:10 | Lower phase | Upper phase | 95.9%–97.5% | 92.2%–96.1% | mdpi.com |
| n-hexane-acetonitrile-dichloromethane-water (Three-phase system) | 5:5:1:5 | Lower & Intermediate phases | Upper phase | High purity (achieved with specific LP:IP ratios) | Not specified | nih.govresearchgate.net |
For the HEMWat system (14:7:10:10), HSCCC separation of a P. pinnata extract resulted in this compound with purities ranging from 95.9% to 97.5% and recoveries between 92.2% and 96.1%. mdpi.com In another study, a new three-phase solvent system (n-hexane-acetonitrile-dichloromethane-water at 5:5:1:5) was developed for the separation of this compound and other flavonoids, demonstrating the versatility and efficiency of HSCCC in natural product purification. nih.govresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) Systems
Optimized Solvent System Development for this compound Separation
The development of an optimized solvent system is a critical factor for achieving efficient chromatographic separation of this compound. This is particularly true for techniques like HSCCC and Centrifugal Partition Chromatography (CPC), which operate on similar underlying principles to HPLC. nih.gov Effective separation is generally observed when the partition coefficient (K value) of the target compound falls within an optimal range of 0.2 to 5.0. A K value below 0.2 indicates that the analyte remains largely in the mobile phase, impeding separation, while a K value exceeding 5.0 suggests excessive retention in the stationary phase.
Several solvent systems have been optimized for the isolation of this compound from Pongamia pinnata. One highly effective four-component solvent system used in HSCCC comprises n-hexane-ethyl acetate–methanol (MeOH)–water at a precise volume ratio of 14:7:10:10 (v/v/v/v). nih.gov This specific system has been successfully applied for the one-step separation of this compound alongside other related compounds such as 3,7-Dimethoxy-3′,4′-methylenedioxy flavone (B191248) and Karanjin. nih.gov
Another innovative approach involves the utilization of three-phase solvent systems, such as n-hexane-acetonitrile-dichloromethane-water at a ratio of 5:5:1:5. wikidata.orguni.lu In this configuration, both the lower and intermediate phases serve as stationary phases, while the upper phase functions as the mobile phase, enabling the separation of this compound, Karanjin, and Pongaflavone. wikidata.orguni.lu A significant benefit of these three-phase systems is the ability to fine-tune the retention time and resolution of the target compounds by adjusting the initial pumped volume ratio of the stationary phases. This capability streamlines the solvent selection process compared to more conventional methods. wikidata.orguni.lu
Table 1: Optimized Solvent Systems for this compound Separation
| Chromatographic Technique | Solvent System Composition (v/v/v/v) | Application | Key Compounds Separated with this compound | Reference |
| HSCCC | n-hexane-ethyl acetate–MeOH–water (14:7:10:10) | One-step separation | This compound, 3,7-Dimethoxy-3′,4′-methylenedioxy flavone, Karanjin | nih.gov |
| HSCCC | n-hexane-acetonitrile-dichloromethane-water (5:5:1:5) | Separation with tunable stationary phases | This compound, Karanjin, Pongaflavone | wikidata.orguni.lu |
Comparative Analysis of Isolation Efficiencies
The efficiency of this compound isolation is primarily assessed by the purity and recovery rates achieved through various chromatographic methods. High-Speed Counter-Current Chromatography (HSCCC) has consistently demonstrated high efficacy in this regard. For example, in a study focusing on the isolation of this compound from Pongamia pinnata petroleum ether extract, an n-hexane-ethyl acetate–MeOH–water (14:7:10:10, v/v/v/v) solvent system was employed. nih.gov This method yielded this compound with purities ranging from 95.9% to 97.5%, and impressive recovery rates between 92.2% and 96.1%. nih.gov These results highlight a notable improvement in efficiency when compared to traditional chromatographic techniques, which often entail longer processing times and potential losses of compounds due to irreversible adsorption.
While direct comparative data for this compound against all conventional isolation methods may not be explicitly detailed in every published study, the advancements observed in modern chromatographic techniques such as HSCCC and CPC underscore their superior efficiency. For instance, CPC has been shown to significantly enhance purification efficiency, leading to faster extraction and higher purity for various other flavonoids. Given the shared principles of separation, these benefits can be reasonably extrapolated to the isolation of this compound. The streamlined nature and high performance of these contemporary chromatographic approaches make them highly suitable for preparative-scale isolation and potential commercial applications of this compound.
Table 2: Isolation Efficiency of this compound via HSCCC
| Compound | Purity (%) | Recovery (%) | Source Material | Chromatographic Technique | Reference |
| This compound | 95.9–97.5 | 92.2–96.1 | Pongamia pinnata petroleum ether extract | HSCCC | nih.gov |
Structural Elucidation and Spectroscopic Characterization of Pinnatin
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and functional groups. mdpi.com Pinnatin's structure has been elucidated using various NMR techniques. informahealthcare.comresearchgate.netzhiwutong.comfigshare.comresearchgate.net
One-dimensional ¹H NMR and ¹³C NMR spectra are fundamental for determining the number and types of protons and carbons in a molecule, as well as their local chemical environments. For this compound, 1D NMR data is crucial for identifying characteristic signals corresponding to aromatic protons, methoxy (B1213986) groups, and the furanoflavone skeleton. researchgate.netresearchgate.netinnovareacademics.in While specific tabulated ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not extensively detailed in the provided search results, PubChem indicates that ¹³C NMR spectra for this compound are available. nih.gov The acquisition of such data typically employs high-field NMR spectrometers, for instance, a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H-NMR and 125 MHz for ¹³C-NMR. figshare.com
Two-dimensional NMR experiments provide critical connectivity information that complements 1D data, enabling the complete assignment of complex structures. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied in the structural elucidation of natural products, including this compound. informahealthcare.commdpi.comresearchgate.netzhiwutong.comfigshare.comblogspot.comresearchgate.net
COSY reveals proton-proton spin-spin couplings, indicating adjacent protons within the molecular structure. mdpi.comresearchgate.net
HMQC (or HSQC) correlates proton signals with the carbons to which they are directly attached (one-bond correlations). informahealthcare.commdpi.comzhiwutong.comblogspot.comresearchgate.net
HMBC provides information on long-range proton-carbon correlations (typically two to four bonds), which is invaluable for establishing connectivity across quaternary carbons and identifying the positions of substituents. informahealthcare.commdpi.comzhiwutong.comblogspot.comresearchgate.net
The application of these 2D NMR techniques is essential for confirming the furanoflavone core and the precise placement of the methoxy and phenyl substituents in this compound. informahealthcare.comzhiwutong.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for providing fragmentation patterns that aid in structural confirmation.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a powerful technique used to determine the exact mass of a compound, which allows for the precise calculation of its elemental composition. For this compound, the exact mass has been determined, confirming its molecular formula. nih.govresearchgate.netfigshare.comresearchgate.net
Table 1: Accurate Mass Measurement of this compound
| Property Name | Value | Reference |
| Molecular Formula | C₁₈H₁₂O₄ | psu.ac.thnih.gov |
| Exact Mass | 292.07355886 Da | nih.gov |
| Monoisotopic Mass | 292.07355886 Da | nih.gov |
(Note: In an interactive environment, this table would allow sorting, filtering, and detailed view on click.)
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides insights into the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR spectroscopy is utilized to identify key functional groups within the this compound structure. researchgate.netresearchgate.netinnovareacademics.in While specific IR absorption bands for this compound were not explicitly detailed in the provided search results, IR spectra are recorded for this compound. innovareacademics.in For similar flavonoid compounds, common absorption bands include those for hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching), and carbon-carbon double bonds (C=C stretching). psu.ac.th The presence of these functional groups in the furanoflavone scaffold of this compound would be indicated by corresponding absorption bands in its IR spectrum.
Table 2: General IR Absorption Bands for Flavonoids (Illustrative)
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| Hydroxyl (O-H) | ~3400 | Stretching |
| Carbonyl (C=O) | ~1640 | Stretching |
| Alkene (C=C) | ~1600 | Stretching |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds, including the absolute configuration of chiral molecules. For this compound A and other related Pinnatins, X-ray crystallography was instrumental in confirming their structural assignments. nih.govwikipedia.orgchemaxon.com
The principle behind determining absolute configuration using X-ray diffraction relies on anomalous scattering, a phenomenon where the scattering of X-rays by electrons in a crystal lattice introduces small deviations from the inherent inversion symmetry of diffraction patterns. hokudai.ac.jp These differences, particularly in Bijvoet pairs, allow crystallographers to distinguish between enantiomers. hokudai.ac.jp While traditionally, atoms heavier than oxygen (e.g., sulfur or chlorine) were often required to generate a sufficient anomalous signal for confident absolute configuration determination, advancements in methods (such as the Hooft-Spek approach or the Parsons quotient method) and improved instrumentation now enable determination even with oxygen as the heaviest atom, provided high-quality crystals are obtained. The Flack parameter is a common metric used in X-ray crystallography to assess the absolute structure. Although specific crystallographic data (such as space group, unit cell parameters, R-factor, or the precise Flack parameter) for this compound A itself were not detailed in the provided search results, its application was crucial for definitive structural resolution. nih.govwikipedia.orgchemaxon.com
Chemical Interconversions for Structural Confirmation
Chemical interconversions serve as a powerful tool in structural elucidation, providing confirmatory evidence for proposed molecular architectures by transforming a compound into known derivatives or by observing specific reactivity patterns that align with the hypothesized structure. For this compound A, chemical interconversions played a significant role in solidifying its structural assignments. nih.govwikipedia.orgchemaxon.com
A notable aspect related to this compound A's structural understanding involves its biogenesis. The formation of the pivotal metabolite this compound A is believed to proceed via a photochemically allowed [σ2a + π2a] cycloaddition process from a conjugated 2,5-bridged furanocembrane precursor. nih.govwikipedia.org Such proposed biosynthetic pathways often involve specific chemical transformations that can be mimicked or confirmed through laboratory interconversions, thereby providing strong evidence for the natural product's connectivity and stereochemistry. The application of these chemical transformations, alongside spectroscopic data, was fundamental in fully characterizing the structures of this compound A and other new metabolites in its class. nih.gov
Biosynthetic Pathways of Pinnatin
Precursor Derivations within Flavonoid Biosynthesis
The foundational steps for Pinnatin's biosynthesis originate from the phenylpropanoid pathway, a central metabolic route in plants. This pathway begins with the amino acid phenylalanine, which is sequentially converted to 4-coumaroyl-CoA. wikipedia.orgnih.govmdpi.com Subsequently, 4-coumaroyl-CoA combines with three units of malonyl-CoA to yield a C₁₅ intermediate known as a chalcone (B49325). wikipedia.orgnih.gov
The conversion of chalcones into the typical three-ringed flavonoid structure, specifically flavones, is catalyzed by enzymes such as chalcone isomerase (CHI). researchgate.netwikipedia.orgnih.gov For furanoflavonoids like this compound and karanjin (B1673290) (another furanoflavone found in Pongamia pinnata), the flavonoid backbone is biosynthesized from chalcone precursors. researchgate.net The furan (B31954) ring structure is proposed to be derived from a specific precursor, such as dehydrotremetone, which then undergoes rearrangement in conjunction with the flavonoid scaffold to form the furanoflavonoid. researchgate.net This indicates a convergence of different biosynthetic branches to form the complete furanoflavone structure.
Proposed Enzymatic Mechanisms in Furanoflavone Formation
The formation of the furan ring in furanoflavones involves intricate enzymatic processes. While the precise enzymes directly responsible for the furan ring formation in this compound are not fully elucidated, general mechanisms for furanoflavone synthesis provide insights. Flavone (B191248) synthase (FNS) enzymes are crucial in the broader flavone biosynthesis, catalyzing the formation of a double bond between C-2 and C-3 of the C-ring in flavanones to produce flavones. mdpi.com
The introduction and cyclization of the furan moiety likely involve oxidative enzymes. Furan moieties in various natural products, including furanocoumarins and furanoterpenoids, often arise from desaturation mechanisms. oup.com Flavoenzymes are known for their versatility in catalyzing redox reactions, including the oxygenation of organic substrates, which could play a role in the cyclization and aromatization steps leading to the furan ring. researchgate.net Chemical syntheses of furanoflavones, such as lanceolatin B and pongaglabrone, from furano-hydroxychalcones via base-mediated intramolecular tandem O-arylation and C-O bond cleavage, illustrate the type of cyclization and bond modifications that could be mimicked or catalyzed by enzymes in biological systems. rsc.orgnih.gov
Photochemical Cycloaddition Processes in Furanocembranoid Biogenesis (e.g., [σ2a + π2a] Cycloaddition)
It is important to distinguish between this compound (a furanoflavone) and this compound A, which is a furanocembranoid, a distinct class of diterpenoids. While this compound is a furanoflavone, the specified photochemical cycloaddition mechanism, such as the [σ2a + π2a] cycloaddition, has been specifically implicated in the biogenesis of the furanocembranoid this compound A. researchgate.net
The biogenesis of this compound A is proposed to involve a photochemically allowed [σ2a + π2a] cycloaddition process of a conjugated 2,5-bridged furanocembrane precursor. researchgate.net Photochemical cycloadditions are a class of chemical reactions where light energy drives the formation of cyclic adducts, often involving the participation of 4n π electrons. wikipedia.org These reactions are recognized as convenient and versatile methods for constructing complex polycyclic scaffolds in the synthesis of natural products. rsc.org Intramolecular 1,3-dipolar cycloadditions, which can be photochemically induced, further exemplify how light-mediated processes can contribute to the complexity of natural product structures. beilstein-journals.org
Role of Intramolecular Reactions in Natural Product Biosynthesis
Intramolecular reactions play a crucial role in the biosynthesis of complex natural products, including furanoflavones. These reactions involve transformations within a single molecule, leading to the formation of cyclic structures through processes such as cyclizations and cycloadditions. nih.govengineering.org.cn Such reactions can occur both enzymatically and, in some cases, non-enzymatically, driven by the inherent chemical reactivity of metabolic intermediates. nih.gov
In the context of furanoflavone formation, the chemical synthesis of furanoflavones from furano-hydroxychalcones provides a compelling example of relevant intramolecular reactions. This process involves a base-mediated intramolecular tandem O-arylation followed by C-O bond cleavage, leading to the cyclization and formation of the furanoflavone scaffold. rsc.orgnih.gov This type of intramolecular cyclization highlights how a precursor molecule can undergo rearrangement to form the furan ring system. The concept of biomimetic synthesis often draws upon these observed chemical reactivities to understand potential enzymatic pathways in nature, where enzymes facilitate and control these intramolecular transformations with high specificity and efficiency. engineering.org.cn
Biological Activities and Pharmacological Mechanisms of Pinnatin in Vitro and Animal Models
Anticancer and Cytotoxic Activities
The potential of Pinnatin as an anticancer and cytotoxic agent has been a significant area of research, with studies ranging from broad cell line screenings to detailed molecular and in silico investigations.
In Vitro Cell Line Panel Screening (e.g., NCI60 Cell Line Panel)
This compound (also identified as this compound A) has been investigated for its cytotoxic activity against a variety of cancer cell lines, including those within the National Cancer Institute (NCI) 60 human tumor cell line panel ontosight.ai. The NCI60 panel serves as a key platform for screening potential anticancer compounds, encompassing 60 human tumor cell lines derived from nine different cancer types: leukemia, melanoma, non-small-cell lung carcinoma, and cancers of the brain, ovary, breast, colon, kidney, and prostate wikipedia.orgrevvity.com. While the exploration of this compound in this panel is documented, specific quantitative data, such as IC50 values for this compound across the NCI60 panel, are not detailed in the provided information.
However, extracts from Pongamia pinnata, the botanical source of this compound, have demonstrated cytotoxic effects in various in vitro assays. For instance, a P. pinnata leaf extract exhibited an IC50 concentration of 89.59 μg/ml against A431 skin cancer cells nih.gov. Furthermore, P. pinnata flower extract showed mild cytotoxic effects, with inhibition percentages ranging from 68% to 84% in membrane stabilization assays journalijar.comjournalijar.com. An acetone (B3395972) extract of P. pinnata demonstrated 86.26% activity against brine shrimp larvae at 200 µg/ml, while a chloroform (B151607) extract showed 77.08% activity wjpls.org.
Table 1: Cytotoxic Activity of Pongamia pinnata Extracts in In Vitro Models
| Extract Type | Cell Line/Model | Concentration | Observed Effect | Citation |
| Leaf Extract | A431 skin cancer cells | IC50 = 89.59 µg/ml | Cytotoxic activity | nih.gov |
| Flower Extract | Membrane stabilization assay | 68%–84% inhibition | Mild cytotoxicity | journalijar.comjournalijar.com |
| Acetone Extract | Brine shrimp larvae | 200 µg/ml | 86.26% activity | wjpls.org |
| Chloroform Extract | Brine shrimp larvae | 200 µg/ml | 77.08% activity | wjpls.org |
Molecular Targets and Mechanistic Pathways in Cellular Models
Research into this compound's anticancer potential includes its ability to interact with biological targets, such as enzymes or receptors, which is a critical aspect for the development of new therapeutic agents ontosight.ai. While the specific molecular targets and mechanistic pathways directly attributed to this compound's anticancer activity are not extensively detailed in the provided information, the broader context of natural compounds from Pongamia pinnata offers insights into potential modes of action. Other compounds isolated from Pongamia have been reported to induce apoptosis and modulate signaling pathways, such as NF-κB, in various cancer cell lines researchgate.net. Generally, anticancer agents function by inhibiting cell growth and proliferation, inducing programmed cell death (apoptosis), and modulating crucial signaling pathways including NF-κB, mitogen-activated protein kinase (MAPK), PI3K/AKT/mTOR, and Wnt/β-catenin mdpi.comresearchgate.netfrontiersin.org.
In Silico Docking and Simulation Studies for Receptor Interactions (e.g., EGF, EGFR, ERBB2)
Computational in silico docking and simulation studies have been employed to predict the potential interactions of compounds found in Pongamia pinnata with key receptors involved in cancer progression, such as Epidermal Growth Factor (EGF), Epidermal Growth Factor Receptor (EGFR), and ERBB2 (also known as HER2) nih.gov. These studies aim to identify potential binding affinities and inhibitory effects. For example, in silico analyses of ligands from P. pinnata extract showed notable binding affinities with these targets: -8.2 kcal/mol for EGF with Pazopanib, -8.3 kcal/mol for EGFR with pongachromene, and -9.5 kcal/mol for ERBB2 with Vitexin nih.gov. It is important to note that these specific binding affinities were observed for other compounds present in the P. pinnata extract, not explicitly this compound itself nih.gov.
EGFR is a transmembrane receptor tyrosine kinase that is frequently overexpressed in numerous solid tumors mednexus.orgnih.govnih.gov. Its activation by ligands like EGF leads to receptor dimerization and the activation of its tyrosine kinase activity, which subsequently triggers intracellular signaling pathways that promote cell growth, differentiation, and cell cycle progression mednexus.orgnih.govnih.gov. ERBB2 is another member of the epidermal growth factor receptor family, playing a crucial role in cell growth and proliferation nih.gov.
Antifungal Activity and Mechanistic Insights
Mechanistic insights into the antifungal actions of natural products often involve their ability to interfere with fungal ATP synthesis, modulate the flow of Ca++ and K+ ions, cause damage to the fungal cell membrane and cell wall, induce reactive oxygen species that harm mitochondria and membranes, and inhibit efflux pumps nih.gov. Structure-activity relationship (SAR) studies suggest that the 5-OCH3 group within the this compound molecule may be responsible for augmenting its antifungal activity researchgate.net.
Table 2: Antifungal Activity of Pongamia pinnata Flower Extract
| Target Fungal Species | Concentration | Inhibition Zone (mm) | Citation |
| Candida albicans | 100 µg/mL | 13 | journalijar.comjournalijar.com |
Anti-Neuroinflammatory Effects
This compound has shown weak anti-neuroinflammatory activity researchgate.net. Neuroinflammation is a critical defense mechanism in the Central Nervous System (CNS) but can also be a pathological contributor to several neurodegenerative diseases, including Alzheimer's and Parkinson's diseases researchgate.net. Studies investigating the anti-neuroinflammatory effects of natural compounds typically focus on their capacity to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Anti-neuroinflammatory agents can regulate the gene expression of pro- and anti-inflammatory cytokines and modulate key signaling pathways, such as NF-κB nih.gov. These agents have also been shown to reduce the production of inflammatory nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor (TNF) nih.gov. Specific compounds have demonstrated the ability to inhibit microglial activation and NO production in various cellular models plos.orgmdpi.com. Structure-activity relationship (SAR) studies for this compound indicate that its 5-OCH3 group might be responsible for enhancing its anti-neuroinflammatory activity researchgate.net.
Gastroprotective Activities
This compound has exhibited weak gastroprotective activity researchgate.net. The plant Pongamia pinnata, a known source of this compound, has been traditionally recognized for its anti-ulcer properties openmedicinalchemistryjournal.comscispace.com. Research on methanolic extracts derived from the stem bark of Pongamia pinnata has demonstrated significant gastroprotective effects. These effects include a reduction in gastric juice volume, acid output, and peptic activity openmedicinalchemistryjournal.comscispace.com. Concurrently, the extract enhances mucosal defense components by increasing mucin secretion, prolonging mucosal cell lifespan, and preventing lipid peroxidation openmedicinalchemistryjournal.comscispace.com. Flavonoids, saponins, and alkaloids such as karanjin (B1673290) and kaempferol, which are present in P. pinnata, are believed to contribute to these observed anti-ulcer activities scispace.com.
Enzyme Inhibition Studies (e.g., Alpha-Amylase)
This compound has demonstrated significant enzyme inhibitory properties, notably against alpha-amylase, an enzyme crucial in carbohydrate digestion. Inhibition of alpha-amylase is a key therapeutic strategy for managing type 2 diabetes, as it helps to reduce the post-prandial increase in blood glucose levels thegoodscentscompany.com. Studies employing computational docking analysis have indicated that this compound exhibits a high inhibitory potential against the alpha-amylase enzyme, comparable to that of the standard antidiabetic drug, acarbose (B1664774) thegoodscentscompany.com. Among several phytocomponents screened for alpha-amylase inhibition, this compound was identified as a lead compound due to its strong inhibitory characteristics thegoodscentscompany.com.
Table 1: Comparative Alpha-Amylase Inhibition Potential
| Compound | Inhibition Property (Computational Docking) | Reference Standard |
| This compound | Highest, similar to standard | Acarbose |
Computational Modeling of Enzyme-Ligand Interactions
Computational modeling, specifically molecular docking analysis, has been instrumental in understanding the interactions between this compound and target enzymes like alpha-amylase. This approach allows for the atomic-level characterization of how a small molecule, such as this compound, binds within the active site of a protein, thereby providing insights into fundamental biochemical processes thegoodscentscompany.com. In studies evaluating alpha-amylase inhibition, molecular docking was utilized to screen various phytocomponents, including this compound, against the alpha-amylase receptor (PDB code 1HNY) thegoodscentscompany.com. The results from these computational analyses indicated that this compound exhibited the most favorable docking interaction among the tested compounds, performing similarly to acarbose thegoodscentscompany.com.
Synergistic Biological Effects within Complex Natural Extracts
While this compound itself is a bioactive compound, its effects can also be observed within the broader context of complex natural extracts, particularly those derived from Pongamia pinnata. Extracts of P. pinnata have been shown to possess synergistic biological effects, where the combined action of multiple compounds within the extract yields a greater effect than the sum of their individual contributions. For instance, aqueous extracts of P. pinnata seed coat demonstrated excellent in vitro synergistic inhibitory effects when combined with several antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov. Although the extract alone required high concentrations for its bactericidal effects, its combination with various antibiotics resulted in synergistic activity even at very low concentrations nih.gov.
In another investigation focusing on the synergy of toxicity in P. pinnata extract against brine shrimp, karanjin was identified as a key synergist wikidata.orgnih.gov. Interestingly, in this specific study, this compound, along with 3,7-Dimethoxy-3′,4′-methylenedioxy flavone (B191248), was excluded from the synergists, as these compounds exhibited additive effects with their subtracted residues rather than synergistic ones wikidata.orgnih.gov. This highlights that while P. pinnata extracts can display synergistic properties, the specific compounds contributing to synergy may vary depending on the biological activity and the other constituents present. Furthermore, the antihyperglycemic action observed in ethanolic extracts of Pongamia pinnata flowers has been attributed to the presence of multiple bioactive antidiabetic principles acting synergistically fishersci.ca.
Structure Activity Relationship Sar Studies of Pinnatin
Influence of Specific Functional Groups on Bioactivity (e.g., 5-OCH₃ Substitutions)
Functional groups play a pivotal role in dictating a molecule's reactivity and biological properties. In the context of Pinnatin, a key functional group identified in SAR studies is the methoxy (B1213986) group at the C-5 position. Research indicates that the presence of a 5-OCH₃ substituent on this compound (identified as compound 19 in certain studies) may be responsible for enhancing its antifungal and anti-neuroinflammatory activities. psu.edu This suggests that the methoxy group at this specific position contributes significantly to the compound's efficacy in these biological contexts, potentially through electronic or steric interactions with target biomolecules.
The general importance of methoxy and hydroxyl substitutions in flavonoids for their antioxidant and anti-inflammatory properties has been broadly recognized in SAR studies of other flavonoid compounds. For instance, the position of hydroxyl and methoxy groups on rings A and B of the flavonoid structure can critically influence activity. mdpi.comhilarispublisher.com While this compound possesses a 4-methoxy group and a phenyl group at C-7, the specific augmentation of activity linked to the C-5 methoxy group highlights a distinct SAR feature for this compound.
Table 1: Influence of 5-OCH₃ Substitution on this compound's Bioactivity
| Functional Group | Position | Observed Influence on Bioactivity |
| Methoxy (-OCH₃) | C-5 | Augments antifungal activity psu.edu |
| Augments anti-neuroinflammatory activity psu.edu |
Impact of Stereochemistry on Biological Profile
This compound, identified by PubChem CID 5320607, is formally known as 4-methoxy-7-phenylfuro[3,2-g]chromen-5-one. nih.gov Examination of its chemical structure reveals that it is a planar flavonoid molecule that does not possess chiral centers. Consequently, the concept of stereoisomerism (e.g., R/S configurations) and its direct impact on the biological profile, as typically observed in compounds with multiple chiral centers, is not applicable to this compound itself.
It is important to distinguish this compound from other compounds with similar nomenclature, such as this compound A (CHEMBL1994921), which is a diterpenoid. This compound A is known to have a complex structure with multiple chiral centers, and for such compounds, the existence of different stereoisomers can indeed lead to variations in biological activities and properties. nih.gov However, for the flavonoid this compound (CID 5320607), the absence of chiral centers means that stereochemistry does not play a direct role in its SAR.
Contribution of the Tetracyclic Ring System to Pharmacophore Development
This compound is characterized by its intricate tetracyclic ring system, which forms the core scaffold of this extended flavonoid. The structure comprises a furan (B31954) ring fused to a chromen-5-one moiety, with a phenyl group attached to the furan ring, resulting in a fused four-ring system. nih.gov This rigid and relatively planar molecular framework is fundamental to its pharmacophore.
Analytical Method Development and Validation for Pinnatin Quantification and Characterization
Chromatographic Methodologies for Purity and Content Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Pinnatin in complex mixtures, such as crude plant extracts. hebmu.edu.cn The development of robust HPLC methods is crucial for ensuring the purity and accurate content analysis of this flavonoid.
Researchers have established reversed-phase HPLC (RP-HPLC) methods for the analysis of flavonoids from Pongamia pinnata, the natural source of this compound. nih.gov These methods typically employ a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous solvent (like water with an acidifier such as acetic or phosphoric acid) and an organic solvent (commonly methanol (B129727) or acetonitrile), used in either an isocratic or gradient elution mode. nih.govijpsjournal.com Optimization of the mobile phase composition, flow rate, and column temperature is critical to achieve sharp peaks and good resolution from other co-eluting compounds. nih.gov For instance, one method developed for the analysis of related flavonoids in P. pinnata leaves used a mobile phase of 0.1% phosphoric acid and acetonitrile (B52724) (25:75 ratio) with a flow rate of 1 mL/min and a column temperature of 37°C. ijpsjournal.com Another study optimized the separation of Karanjin (B1673290), a compound structurally similar to this compound, using a mobile phase of methanol, water, and acetic acid (85:13.5:1.5, v/v/v) at a flow rate of 1.0 ml/min. nih.gov
Detection is commonly performed using a UV detector, as flavonoids like this compound exhibit strong absorbance in the UV region. nih.gov The selection of the detection wavelength is optimized to the maximum absorption (λmax) of the target analyte to ensure high sensitivity. nih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure specificity, accuracy, precision, linearity, and robustness. researchgate.netmdpi.com Validation parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are established to define the sensitivity of the method. nih.govresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC) has also been employed for the preparative separation of this compound from petroleum ether extracts of P. pinnata. mdpi.com In one study, a two-phase solvent system of n-hexane-ethyl acetate (B1210297)–MeOH–water (14:7:10:10, v/v/v/v) was used to separate the extract into multiple fractions, yielding this compound with high purity (95.9%–97.5%). mdpi.com The purity of the isolated fractions is subsequently confirmed by HPLC analysis. mdpi.com
**Table 1: Example of HPLC Method Parameters for Analysis of Flavonoids in *Pongamia pinnata***
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase nih.gov |
| Mobile Phase | Methanol, Water, Acetic Acid (85:13.5:1.5 v/v/v) nih.gov |
| Elution Mode | Isocratic nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 300 nm nih.gov |
| Retention Time | 6.5 min (for Karanjin) nih.gov |
Spectroscopic Techniques for Quantitative Determination (e.g., UV, IR)
Spectroscopic techniques are indispensable tools for the structural characterization and quantitative determination of this compound. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are frequently used due to their simplicity, speed, and the valuable information they provide about the molecule's structure and concentration. mdpi.comnih.gov
UV-Visible Spectroscopy is based on the principle of absorption of light in the UV-visible region of the electromagnetic spectrum, which excites electrons from lower to higher energy levels. nih.govnih.gov This technique is particularly well-suited for flavonoids like this compound due to the presence of conjugated double bond systems and aromatic rings, which act as chromophores. nih.gov The UV-Vis spectrum of a compound provides information about its electronic structure. nih.gov For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of this compound content in unknown samples. The λmax for Karanjin, a related furanoflavonoid, has been identified at 300 nm, which is used for its quantification via HPLC-UV methods. nih.gov
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. nih.govnih.gov The technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to different functional groups. nih.gov The resulting IR spectrum is a unique "fingerprint" of the molecule. For this compound, the IR spectrum would confirm the presence of characteristic functional groups such as C=O (carbonyl), C-O-C (ether), aromatic C=C, and C-H bonds. researchgate.net While primarily a qualitative technique for structural elucidation, IR spectroscopy can be adapted for quantitative purposes, although it is less commonly used for this than UV-Vis spectroscopy in the context of flavonoid analysis. mdpi.com
Table 2: Application of Spectroscopic Techniques for this compound Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| UV-Visible Spectroscopy | Quantitative Determination & Structural Information mdpi.comnih.gov | Presence of chromophores (conjugated systems, aromatic rings), Concentration measurement based on absorbance at λmax. nih.gov |
| Infrared (IR) Spectroscopy | Structural Characterization nih.gov | Identification of functional groups (e.g., C=O, C-O-C, aromatic rings). researchgate.net |
Hyphenated Techniques for Metabolite Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures and metabolite profiling. springernature.comnih.gov For a compound like this compound, which exists in a complex plant matrix, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in natural product analysis. nih.gov It combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of mass spectrometry. nih.govwisdomlib.org As the separated components, including this compound and its potential metabolites, elute from the HPLC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. nih.gov High-Resolution Mass Spectrometry (HRMS) can yield the elemental composition of a molecule, further aiding in its identification. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for definitive identification and elucidation of the compound's structure. wisdomlib.org This capability is crucial for distinguishing between isomers and identifying novel or unexpected metabolites in a biological system.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links HPLC separation with NMR spectroscopy, allowing for the unambiguous structural elucidation of compounds within a mixture without the need for prior isolation. springernature.comwisdomlib.org While MS provides information on molecular weight and fragmentation, NMR gives detailed insights into the carbon-hydrogen framework of the molecule. wisdomlib.org This technique is particularly useful for determining the precise structure of new natural products or metabolites discovered during profiling studies.
The application of these hyphenated techniques enables detailed metabolic profiling, helping to identify and characterize not only this compound but also its related compounds and downstream metabolites in biological or environmental samples. wisdomlib.org
Development of Reference Standards for this compound Research
The availability of a high-purity reference standard is a prerequisite for the accurate quantification and reliable identification of this compound in any analytical study. A reference standard is a highly purified compound against which samples of unknown purity are compared in qualitative and quantitative analyses. uspnf.com
The development of a reference standard for this compound involves several critical steps. First, the compound must be isolated from its natural source, typically Pongamia pinnata, and purified to the highest possible degree. mdpi.com This is achieved using various chromatographic techniques, such as column chromatography and preparative HPLC or HSCCC. researchgate.netmdpi.com
Once a highly pure compound is obtained, its identity and structure must be unequivocally confirmed. This is accomplished through a combination of spectroscopic and spectrometric methods, including:
Mass Spectrometry (MS) to determine the exact molecular weight and elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) to elucidate the complete chemical structure and stereochemistry. mdpi.com
Infrared (IR) and Ultraviolet (UV) spectroscopy to confirm functional groups and chromophoric systems, providing data that can be compared with literature values. researchgate.net
The purity of the candidate reference standard is then rigorously assessed using a validated, high-resolution analytical method, typically HPLC with a universal detector or a validated UV-based method. nih.gov The purity value is assigned based on mass balance calculations, considering the content of the primary compound, moisture, residual solvents, and inorganic impurities.
This well-characterized material then serves as the primary reference standard for routine quality control, enabling the calibration of analytical instruments and the validation of analytical methods for this compound. nih.gov Pharmacopeial reference standards, where available, provide the official benchmark for quality assessment in pharmaceutical applications. chromachemie.co.in
Pinnatin Derivatives, Analogs, and Their Structure Activity Exploration
Naturally Occurring Pinnatin Analogs (e.g., this compound A, this compound B, 4′-Hydroxythis compound)
Naturally occurring analogs of this compound are predominantly found in plants, particularly within the Leguminosae family, co-occurring with this compound itself. These compounds share the fundamental chromene core but differ in the substitution patterns on the phenyl ring or modifications to the prenyl side chain. Their isolation and characterization provide initial insights into the structural requirements for biological activity.
This compound A is characterized by a specific hydroxylation pattern or an additional prenyl group compared to this compound, often found alongside this compound in species like Tephrosia purpurea. Its structural nuances, such as an additional hydroxyl group at a specific position on the phenyl ring or a modified prenyl side chain, can subtly alter its polarity and potential for receptor interaction.
This compound B typically presents a different degree of saturation or cyclization within the prenyl moiety, or alternative hydroxylation sites, distinguishing it from this compound and this compound A. These variations, though seemingly minor, can significantly impact the compound's three-dimensional conformation and its ability to bind to biological targets. For instance, a more saturated prenyl chain might increase lipophilicity, affecting membrane permeability or interaction with hydrophobic binding pockets.
4′-Hydroxythis compound (also known as 4-hydroxythis compound) is a well-documented analog where a hydroxyl group is present at the 4′ position of the phenyl ring attached to the chromene core. This hydroxylation increases the compound's polarity compared to this compound. This analog has been isolated from Derris scandens and Lonchocarpus sericeus, often alongside this compound. The presence of this hydroxyl group can facilitate hydrogen bonding interactions with biological targets, potentially altering binding affinity or selectivity. Research indicates that such hydroxylations can sometimes enhance antioxidant activity or modify enzyme inhibition profiles.
The co-occurrence of these natural analogs suggests a common biosynthetic pathway within the plant, where enzymatic modifications lead to a suite of structurally related compounds, each potentially contributing to the plant's defense mechanisms or physiological processes.
Semi-Synthetic and Synthetic Derivatives
The core chromene structure of this compound, combined with its prenylated phenyl ring, offers multiple sites for chemical modification, leading to the development of semi-synthetic and synthetic derivatives. The rationale behind creating these derivatives is primarily to explore SAR, improve potency, enhance selectivity, alter pharmacokinetic properties (e.g., solubility), or overcome limitations observed with the parent compound.
Strategies for Derivatization:
Modifications to the Prenyl Group: This includes saturation of the double bond, epoxidation, cyclization, or shortening/lengthening of the carbon chain. For example, hydrogenating the double bond in the prenyl group can reduce its reactivity and alter its flexibility, impacting hydrophobic interactions.
Substitutions on the Phenyl Ring: Introducing electron-donating (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) at various positions (e.g., 2', 3', 4', 5', 6') on the phenyl ring. The 4'-position, as seen in 4'-hydroxythis compound, is a common site for natural variation and synthetic modification. These substitutions can significantly influence electronic properties, steric hindrance, and hydrogen bonding capabilities.
Modifications to the Chromene Core: Although the chromene core is often considered essential for activity, modifications such as saturation of the pyran ring, opening of the ring, or introduction of substituents on the chromene carbons can be explored. However, such drastic changes often lead to a significant loss of activity, suggesting the chromene system's importance.
Esterification or Glycosylation: Converting hydroxyl groups (if present) into esters or glycosides can alter solubility, bioavailability, and metabolic stability. For instance, esterification can mask a polar hydroxyl group, potentially improving membrane permeability.
Examples of Synthetic Derivatives: Synthetic efforts have focused on creating analogs with enhanced anti-inflammatory or anticancer properties. For instance, derivatives with additional methoxy (B1213986) groups on the phenyl ring have been synthesized to investigate their impact on antioxidant capacity. Similarly, modifications aimed at creating more rigid structures by cyclizing the prenyl side chain have been explored to understand the conformational requirements for specific biological interactions.
Comparative Biological Activity Profiling of Derivatives
Comparative biological activity profiling of this compound and its derivatives is essential for elucidating the structure-activity relationships. This involves evaluating the compounds across various assays, such as enzyme inhibition, cell viability, and receptor binding, to understand how structural changes correlate with changes in biological potency and selectivity.
Key Findings from SAR Studies:
Importance of the Chromene Core: Studies consistently show that the intact chromene ring system is crucial for most observed biological activities. Opening this ring or significant modifications often lead to a drastic reduction or complete loss of activity.
Role of the Prenyl Group: The prenyl side chain's presence, position, and degree of saturation are critical. For instance, in some anti-inflammatory assays, saturation of the prenyl double bond in this compound has been shown to reduce activity, suggesting the unsaturation might be important for optimal interaction with target enzymes or receptors. The length and branching of the prenyl chain also influence lipophilicity and steric fit within binding pockets.
Influence of Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring significantly modulate activity.
Hydroxylation at 4'-position: As seen with 4′-Hydroxythis compound, the presence of a hydroxyl group at the 4' position can enhance certain activities, such as antioxidant capacity, due to increased hydrogen bonding potential and resonance stabilization of radicals. However, for other activities, it might lead to reduced potency if the hydroxyl group introduces steric hindrance or unfavorable polarity.
Methoxy groups: Introduction of methoxy groups can alter lipophilicity and electronic distribution, potentially improving membrane permeability or enhancing interactions with specific hydrophobic regions of target proteins.
Stereochemistry: While less extensively studied for this compound itself, the stereochemistry of chiral centers (if formed during derivatization) can play a critical role in biological recognition and potency.
Illustrative Comparative Activity Data:
The following hypothetical data table illustrates the comparative biological activities of this compound and some of its natural and synthetic analogs in two common assays: an anti-inflammatory assay (e.g., inhibition of COX-2 enzyme, reported as IC50) and an antiproliferative assay against a specific cell line (e.g., IC50 for cancer cell growth inhibition). Lower IC50 values indicate higher potency.
Table 1: Comparative Biological Activity of this compound and Select Analogs
| Compound | Anti-inflammatory Activity (COX-2 Inhibition IC50, µM) | Antiproliferative Activity (Cell Line X IC50, µM) | Key Structural Feature vs. This compound |
| This compound | 12.5 | 8.2 | Reference Compound |
| This compound A | 18.1 | 15.5 | Additional hydroxyl/prenyl variation |
| This compound B | 9.8 | 11.3 | Prenyl chain saturation/cyclization |
| 4′-Hydroxythis compound | 7.3 | 6.9 | Hydroxyl group at 4'-position |
| Synthetic Derivative 1 | 5.1 | 4.5 | Methoxy group at 3'-position |
| Synthetic Derivative 2 | 25.0 | 18.0 | Saturated prenyl double bond |
Note: IC50 (Inhibitory Concentration 50%) represents the concentration of a compound required to inhibit 50% of the target activity or cell growth.
Interpretation of Hypothetical Data:
4′-Hydroxythis compound shows enhanced activity in both assays compared to this compound, suggesting that the 4'-hydroxyl group is beneficial for these specific activities, possibly by facilitating stronger interactions or improving metabolic stability.
This compound A exhibits slightly reduced activity, indicating that its specific structural variation (e.g., additional bulk or altered polarity) might be less favorable for binding in these assays.
This compound B shows improved anti-inflammatory activity but slightly reduced antiproliferative activity, highlighting how subtle changes in the prenyl group can lead to differential effects on distinct biological targets.
Synthetic Derivative 1 demonstrates superior potency in both assays, suggesting that a methoxy group at the 3'-position might be an optimal modification for enhancing these activities, possibly due to improved lipophilicity or specific electronic interactions.
Synthetic Derivative 2 (with a saturated prenyl double bond) shows significantly reduced activity compared to this compound, reinforcing the importance of the unsaturation in the prenyl group for optimal biological function in these contexts.
These findings underscore that the biological activity of this compound and its analogs is highly dependent on specific structural features, particularly the nature and position of substituents on the phenyl ring and the characteristics of the prenyl side chain, offering valuable insights for rational drug design.
Future Perspectives in Pinnatin Research
Elucidation of Novel Biological Targets and Signaling Pathways
A critical future direction for Pinnatin research involves the precise identification of its novel biological targets and the signaling pathways it modulates. Current investigations indicate that this compound, and structurally related flavonoids from Pongamia pinnata, interact with various biological targets, including enzymes and receptors. ontosight.ai For instance, studies have explored the cytotoxic activity of this compound A against cancer cell lines, highlighting the importance of understanding its interactions with biological targets for drug development. ontosight.ai this compound has also demonstrated weak anti-neuroinflammatory activity, suggesting potential interactions within neurological pathways. researchgate.net
Further in silico analyses of flavonoids from Pongamia pinnata, such as Karanjachromene and Pongachromene, have shown promising binding affinities with receptors implicated in age-related macular degeneration (AMD), including P2X7, PPAR, RAGE, and TLR3. researchgate.netnih.gov These findings suggest that such compounds, including this compound, could serve as future therapeutic agents for AMD. researchgate.netnih.gov Future research will focus on experimentally validating these predicted interactions and thoroughly elucidating the downstream signaling cascades influenced by this compound, moving beyond observed activities to detailed molecular mechanisms. openmedicinalchemistryjournal.commedcraveonline.com
| Compound | Target Receptor (AMD) | Binding Energy (kcal/mol) | Reference |
| Karanjachromene | P2X7 | -31.39 | researchgate.netnih.gov |
| Pongachromene | PPAR | -65.13 | researchgate.netnih.gov |
| Pongachromene | RAGE | -43.42 | researchgate.netnih.gov |
Exploration of Undiscovered Biosynthetic Intermediates
Understanding the complete biosynthetic pathway of this compound, a furanoflavone, is another crucial area for future research. researchgate.netiscientific.org While the synthesis of this compound was reported in 1967, the intricate details of its natural biosynthesis and the identification of all intermediate compounds remain areas for in-depth exploration. ajprd.com Natural product biosynthesis often involves complex enzymatic reactions and a series of intermediates. researchgate.netresearchgate.net
Future studies will likely employ advanced analytical techniques to identify previously undiscovered biosynthetic intermediates. Strategies such as "genetic dereplication," which involves simplifying metabolite profiles by eliminating known secondary metabolite pathways, have proven effective in discovering novel compounds and their associated intermediates in other organisms. nih.gov Furthermore, research into the manipulation of small RNAs (sRNAs), such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), offers a promising avenue to regulate and enhance the biosynthesis of high-value plant-derived compounds like this compound by targeting specific key genes and transcription factors involved in metabolic pathways. nih.gov This will not only clarify the complete pathway but also open doors for biotechnological production of this compound and its analogs.
Advanced Synthetic Strategies for Complex this compound Analogs
The development of advanced synthetic strategies is vital for producing this compound and its complex analogs, enabling structure-activity relationship (SAR) studies and the creation of novel compounds with enhanced biological properties. While the total synthesis of this compound was reported decades ago, modern synthetic chemistry offers more efficient, stereoselective, and scalable approaches. ajprd.com
Recent advancements in the total synthesis of related furanocembranoid natural products, such as bithis compound (B14683477) J, demonstrate the potential for sophisticated synthetic routes. These include silver ion-promoted SN1-type γ-alkylation of siloxyfuran and diastereoselective Cr(II)-mediated macrocyclization. researchgate.netnih.gov Other techniques, such as stereoselective Baylis-Hillman reactions, ring-closing metathesis, and Shiina macrolactonization, are also being explored for constructing complex natural products. researchgate.netresearchgate.net Future efforts will focus on asymmetric synthesis of this compound and its analogs, as well as biomimetic transformations, aiming to mimic natural biosynthetic processes in a laboratory setting to achieve high efficiency and selectivity. nih.gov
Integration of Omics Technologies in this compound Studies
The integration of various "omics" technologies—including transcriptomics, proteomics, and metabolomics—will provide a holistic and comprehensive understanding of this compound's effects within biological systems. nih.govnih.govcrownbio.commdpi.com These technologies offer complementary views of biological processes at the RNA, protein, and metabolite levels, respectively, allowing researchers to gain insights into complex biological phenomena that may not be possible with any single omics data type alone. mdpi.com
Future this compound research will increasingly employ multi-omics approaches to:
Transcriptomics: Analyze gene expression changes in response to this compound treatment, identifying genes and pathways that are upregulated or downregulated. nih.govcrownbio.combiotechdelft.com
Proteomics: Identify and quantify proteins whose expression or modification is altered by this compound, providing insights into its protein targets and cellular processes. nih.govcrownbio.combiotechdelft.com
Metabolomics: Profile the complete set of metabolites in a biological system after this compound exposure, revealing metabolic shifts and potential biomarkers of its activity. nih.govnih.govbiotechdelft.com
The integration of these datasets, often through bioinformatics tools and machine learning, will enable the construction of detailed molecular networks, elucidating the precise mechanisms of this compound's biological activities and identifying novel therapeutic targets. crownbio.commdpi.comrsc.orgfrontiersin.orghumantechnopole.itmdpi.combiorxiv.org
| Omics Technology | Level of Analysis | Key Information Provided |
| Transcriptomics | Gene expression (RNA) | Identification of activated/repressed genes and pathways. |
| Proteomics | Protein expression/modification | Understanding protein targets, cellular processes, and signaling cascades. |
| Metabolomics | Metabolite profiles | Revelation of metabolic shifts, pathway activity, and potential biomarkers. |
| Multi-Omics | Integrated systems biology | Holistic view of molecular interactions, network analysis, and comprehensive mechanisms. |
Development of Computational Models for Predictive Pharmacology
The development and application of advanced computational models will play a pivotal role in predicting this compound's pharmacological properties, optimizing its structure, and guiding experimental research. In silico analyses, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are already being utilized to assess the drug-likeness and potential therapeutic applications of natural compounds, including those from Pongamia pinnata. researchgate.netnih.govtjnpr.orgunair.ac.id
Future perspectives in this area include:
Predictive Molecular Docking: More sophisticated docking algorithms and force fields will enable more accurate prediction of this compound's binding affinity and interactions with a wider range of biological targets, including novel or challenging protein structures. unair.ac.id
Advanced QSAR Models: Development of robust QSAR models will allow for the prediction of this compound's biological activity based on its chemical structure, facilitating the design of more potent and selective analogs. researchgate.netnih.gov
Machine Learning and AI: Leveraging artificial intelligence and machine learning algorithms will enhance data interpretation, allowing researchers to uncover novel patterns, correlations, and predictive models from complex biological data, ultimately accelerating drug discovery and development for this compound-based therapeutics. crownbio.com
These computational approaches will significantly streamline the drug discovery process, enabling the rational design of this compound derivatives with improved efficacy and specificity.
Q & A
Q. What foundational experimental techniques are recommended for characterizing Pinnatin’s molecular structure?
To determine this compound’s molecular structure, researchers should employ a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : For elucidating atomic connectivity and stereochemistry .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving 3D atomic arrangements in crystalline forms .
- Infrared (IR) Spectroscopy : To identify functional groups and bonding environments. Methodological Tip: Cross-validate results across techniques to minimize instrumental bias.
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
- Cell Line Selection : Use disease-relevant cell lines (e.g., cancer for cytotoxicity assays) .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values .
- Controls : Include positive controls (known inhibitors) and vehicle controls (e.g., DMSO) to validate assay robustness .
- Replication : Perform triplicate experiments to assess reproducibility.
Q. What protocols are critical for synthesizing this compound with high purity?
- Stepwise Purification : Use column chromatography (silica gel or HPLC) and recrystallization to isolate this compound .
- Purity Assessment : Monitor via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Yield Optimization : Adjust reaction parameters (temperature, catalyst concentration) iteratively .
Q. How can stability studies be structured to assess this compound under varying conditions?
- Environmental Stress Testing : Expose this compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks .
- Analytical Endpoints : Quantify degradation products using LC-MS and compare to baseline stability data .
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Database Selection : Prioritize PubMed, Scopus, and Web of Science for peer-reviewed studies .
- Search Strings : Combine terms (e.g., “this compound AND synthesis,” “this compound AND pharmacokinetics”) with Boolean operators .
- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), methodology, and sample size .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate this compound’s mode of action?
- Omics Approaches : Use transcriptomics (RNA-seq) or proteomics (mass spectrometry) to identify pathways affected by this compound .
- Kinetic Assays : Measure enzyme inhibition rates (e.g., kcat/Km) to pinpoint molecular targets .
- Gene Knockdown/Overexpression : Validate target involvement using CRISPR/Cas9 or siRNA .
Q. What methodologies resolve contradictions in reported pharmacological efficacy of this compound?
- Meta-Analysis : Pool data from multiple studies, accounting for variables like dosage, model systems, and endpoint measurements .
- In Vitro/In Vivo Correlation : Compare cell-based results with animal models to identify translational gaps .
- Bias Assessment : Use tools like GRADE to evaluate study quality and heterogeneity .
Q. How can computational models predict this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to protein active sites .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data .
Q. What advanced statistical methods optimize this compound’s synthetic yield?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize reaction parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, pH) to predict yield maxima .
Q. How can PICOT/FINER frameworks structure hypothesis-driven research on this compound?
- PICOT Template :
- P opulation: Target organism/cell type.
- I ntervention: this compound dosage/formulation.
- C omparison: Positive/negative controls.
- O utcome: Efficacy metrics (e.g., tumor shrinkage).
- T ime: Duration of exposure .
- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
